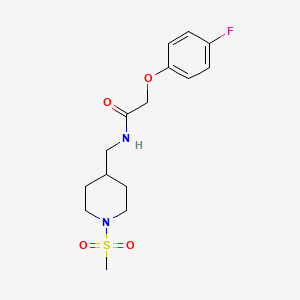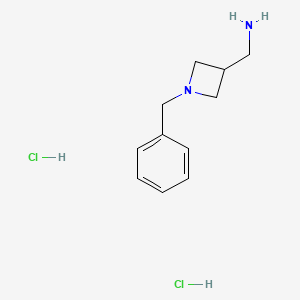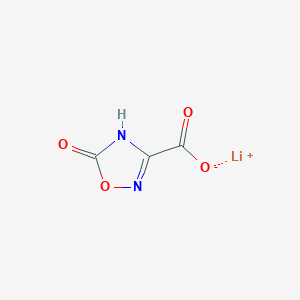
(6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is an organic compound. It contains a trifluoromethyl group, which is a functional group in organofluorine chemistry with the formula -CF3 . Trifluoromethyl-containing compounds often exhibit numerous pharmacological activities .
Aplicaciones Científicas De Investigación
Pharmacokinetic and Pharmacodynamic Studies
- Evaluation of Accelerator Mass Spectrometry : One study utilized accelerator mass spectrometry (AMS) to analyze samples from subjects administered nanoCurie doses of a farnesyl transferase inhibitor, showcasing the methodology's potential in human mass balance and metabolism studies. This approach demonstrated the ability to detect drug-related carbon-14 in plasma, urine, and feces, providing detailed pharmacokinetic data (Garner et al., 2002).
Metabolic Pathway Investigations
- Kynurenine Pathway Activities in HIV/AIDS : Research on the kynurenine pathway, which involves tryptophan catabolism, has shown significant differences in the activities of this pathway in sub-Saharan HIV/AIDS populations compared to controls. This pathway's dysregulation has implications for understanding the metabolic and neurotoxic effects in HIV/AIDS, including the potential roles of metabolites like quinolinic acid (Bipath et al., 2015).
Pharmacological and Toxicological Profiles
- Pharmacokinetic and Tolerance Studies : Detailed pharmacokinetic and tolerance profiles of novel compounds, including fluoroquinolones and other chemically related entities, have been established through rigorous human and animal studies. These studies assess absorption, distribution, metabolism, and excretion (ADME) characteristics, alongside evaluating potential side effects, thereby informing dosage guidelines and safety parameters (Nakashima et al., 1995).
Disease Model Applications
- Alzheimer's Disease Research : Metabolites within the kynurenine pathway, such as 3-hydroxykynurenine and quinolinic acid, have been studied in the context of Alzheimer's disease. Alterations in their levels have been implicated in the disease's neuropathogenesis, suggesting their potential roles in both the development and progression of Alzheimer's (Schwarz et al., 2013).
Mecanismo De Acción
Target of Action
Related compounds have been shown to have analgesic properties , suggesting that this compound may interact with pain receptors or pathways.
Mode of Action
It’s worth noting that similar compounds have been shown to have analgesic effects . These compounds likely interact with their targets, leading to changes in cellular signaling and response to pain stimuli.
Biochemical Pathways
Given the analgesic properties of related compounds , it is plausible that this compound may affect pain signaling pathways.
Result of Action
Related compounds have been shown to have analgesic effects , suggesting that this compound may also have a role in pain relief.
Propiedades
IUPAC Name |
[6-chloro-4-[3-(trifluoromethyl)anilino]quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3OS/c22-14-4-5-18-16(11-14)19(27-15-3-1-2-13(10-15)21(23,24)25)17(12-26-18)20(29)28-6-8-30-9-7-28/h1-5,10-12H,6-9H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLPOFNRVFHLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC(=C4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-(4-acetylphenyl)furan-2-carboxylate](/img/structure/B2818901.png)
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2818902.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2818903.png)


![(1R,2S)-1,2-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2818909.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2818912.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2818914.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2818915.png)

